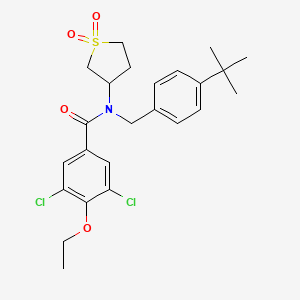

N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

Description

N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a benzamide derivative featuring a unique structural architecture. The molecule includes a 3,5-dichloro-4-ethoxy-substituted benzamide core, with two distinct substituents: a 4-tert-butylbenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The 1,1-dioxidotetrahydrothiophene (tetrahydrothiophene sulfone) ring introduces a polar sulfone group, which could enhance solubility and modulate receptor affinity compared to non-oxidized heterocycles.

Properties

Molecular Formula |

C24H29Cl2NO4S |

|---|---|

Molecular Weight |

498.5 g/mol |

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]-3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide |

InChI |

InChI=1S/C24H29Cl2NO4S/c1-5-31-22-20(25)12-17(13-21(22)26)23(28)27(19-10-11-32(29,30)15-19)14-16-6-8-18(9-7-16)24(2,3)4/h6-9,12-13,19H,5,10-11,14-15H2,1-4H3 |

InChI Key |

FTGWPNJWMMPMKE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(C=C2)C(C)(C)C)C3CCS(=O)(=O)C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-ethoxybenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Dichloro Substituents: The benzamide core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents at the 3 and 5 positions.

Attachment of the Tetrahydrothiophene Group: The tetrahydrothiophene group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the chlorinated benzamide.

Addition of the tert-Butylbenzyl Group: Finally, the tert-butylbenzyl group is attached via a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

PDE4 Inhibitors: Roflumilast, Piclamilast, and Cilomilast

The target compound shares a benzamide scaffold with PDE4 inhibitors like roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) and cilomilast (SB 207499). Key comparisons include:

- Activity and Selectivity : Roflumilast’s potency (IC₅₀ = 0.8 nM) surpasses cilomilast (IC₅₀ = 40–3000 nM) due to its optimized substituents (e.g., dichloropyridyl). The target compound’s dichloro and ethoxy groups may enhance PDE4 binding, while the sulfone group could mimic roflumilast’s polar interactions .

- Therapeutic Potential: Unlike first-generation PDE4 inhibitors (e.g., rolipram), newer analogues like cilomilast and roflumilast exhibit reduced side effects (e.g., gastric acid secretion). The tert-butyl group in the target compound may further improve metabolic stability, akin to cilomilast’s design .

Dopamine Receptor Modulators

describes 5-(4-(3,5-dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide , a diazepane-containing benzamide targeting dopamine D3 receptors. Comparisons include:

- Structural Differences: The target compound replaces diazepane with a tetrahydrothiophene sulfone, which may alter receptor binding kinetics.

- Activity: Diazepane analogues achieve 41% yield in synthesis, suggesting feasible scalability. The target compound’s dichloro and ethoxy groups may enhance selectivity for non-dopaminergic targets (e.g., PDE4) due to steric bulk .

Substituent-Driven Functional Comparisons

Chloro and Ethoxy Substitutions

- 3,5-Dichloro-N-(4-hydroxy-2-methyl-3-oxobutan-2-yl)benzamide () lacks the ethoxy and tert-butyl groups but shares dichlorobenzamide features. The hydroxyacetonyl substituent in may reduce lipophilicity compared to the target compound’s ethoxy group, impacting bioavailability .

- 2-(3,5-Di-tert-butyl-4-hydroxybenzyl-sulfanyl)-N-(3-methoxybenzylidene)-acetohydrazide () highlights the role of tert-butyl groups in steric shielding. The target compound’s 4-tert-butylbenzyl group likely enhances binding pocket occupancy, similar to ’s di-tert-butyl motif .

Heterocyclic Moieties

- Tetrahydrothiophene sulfone vs. piperazine/diazepane : Sulfone groups (as in the target compound) improve solubility and oxidative stability compared to piperazine rings in compounds like piclamilast. However, diazepane’s flexibility () may confer broader receptor interactions .

Biological Activity

N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C18H22Cl2N2O3S

- Molecular Weight : 393.35 g/mol

The presence of the dichloro group and the tetrahydrothiophene moiety suggests potential interactions with biological targets, particularly in receptor modulation.

Antagonistic Properties

Research indicates that derivatives of similar structures exhibit antagonistic activity towards various receptors. For instance, compounds with related configurations have shown significant antagonism at the TRPV1 receptor, which is involved in pain sensation and inflammatory responses. A study demonstrated that specific analogues displayed potent antagonism with K(i) values in the nanomolar range ( ).

Cytotoxicity and Antiproliferative Effects

In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicate that it may inhibit cell proliferation through apoptosis induction and cell cycle arrest. The following table summarizes key findings from various studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis via caspase activation |

| HeLa (Cervical) | 4.8 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 6.0 | Induction of oxidative stress |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases.

Study on TRPV1 Antagonism

A notable study focused on a series of N-(4-tert-butylbenzyl) derivatives, including our compound of interest. The results showed that these compounds effectively inhibited capsaicin-induced calcium influx in TRPV1-expressing cells, indicating their potential as analgesics ( ).

Cancer Cell Line Evaluation

Another critical investigation assessed the antiproliferative effects on various cancer cell lines. The study utilized MTT assays to determine IC50 values and concluded that the compound significantly inhibited cell growth, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying N-(4-tert-butylbenzyl)-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide?

- Answer: Synthesis typically involves multi-step organic reactions, such as coupling tert-butylbenzylamine with tetrahydrothiophene sulfone derivatives under catalytic conditions. For purification, column chromatography using gradient elution (e.g., hexane/ethyl acetate) or recrystallization from toluene/ethanol mixtures is effective. Ensure reaction progress is monitored via TLC or HPLC. Post-synthesis characterization via -NMR and FT-IR confirms functional group integrity .

Q. How can researchers optimize analytical techniques (e.g., HPLC, mass spectrometry) for characterizing this compound?

- Answer: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for purity analysis. For mass spectrometry, electrospray ionization (ESI) in positive ion mode provides accurate molecular weight confirmation. Cross-reference with NIST spectral databases to validate fragmentation patterns. Calibrate instruments using certified reference standards to minimize systematic errors .

Q. What experimental protocols ensure stability and solubility of this compound in biological assays?

- Answer: Solubility can be enhanced using DMSO or cyclodextrin-based vehicles. Stability studies should include pH-dependent degradation tests (e.g., 1–13 pH range) and thermal analysis (DSC/TGA). Store solutions at -20°C under inert gas (N) to prevent oxidation. Validate stability via UV-Vis spectroscopy over 24–72 hours .

Advanced Research Questions

Q. How should researchers design in vitro/in vivo studies to evaluate the compound’s pharmacokinetics and metabolic pathways?

- Answer: For in vitro metabolism, use liver microsomes (human/rat) with NADPH cofactors and analyze metabolites via LC-HRMS. In vivo studies require dose-ranging experiments (e.g., 10–100 mg/kg) in rodent models, with plasma/tissue sampling at multiple time points. Apply compartmental modeling (e.g., NONMEM) to derive pharmacokinetic parameters (t, V) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC values across studies)?

- Answer: Replicate assays under standardized conditions (e.g., ATP levels for cytotoxicity, consistent cell lines). Validate target engagement via SPR or thermal shift assays. Perform meta-analysis of existing data to identify confounding variables (e.g., assay pH, serum concentration). Use Bayesian statistics to quantify uncertainty .

Q. How can molecular docking and MD simulations elucidate interactions between this compound and its protein targets?

- Answer: Generate 3D protein structures (e.g., from PDB or homology modeling). Perform docking with AutoDock Vina, prioritizing flexible side-chain residues. Validate poses via molecular dynamics (GROMACS/NAMD) over 100 ns trajectories. Calculate binding free energies (MM-PBSA/GBSA) and correlate with experimental IC values .

Q. What environmental impact assessments are critical for studying degradation byproducts and ecotoxicity?

- Answer: Conduct photolysis/hydrolysis experiments under simulated environmental conditions (UV light, pH 5–9). Identify degradation products via HRMS/MS. Assess ecotoxicity using Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201). Model environmental fate using EPI Suite to predict biodegradation and bioaccumulation .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in biological replicates during dose-response experiments?

- Answer: Use a minimum of n = 6 replicates per group. Apply Grubbs’ test to exclude outliers. Normalize data to internal controls (e.g., housekeeping genes). Employ mixed-effects models to account for inter-experimental variability. Report 95% confidence intervals for dose-response curves .

Q. What statistical frameworks are optimal for analyzing synergistic/antagonistic effects in combination therapies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.